molecular formula C8H7NO5 B13656001 2-(3-Hydroxy-4-methoxypyridin-2-yl)-2-oxoacetic acid

2-(3-Hydroxy-4-methoxypyridin-2-yl)-2-oxoacetic acid

Cat. No.: B13656001
M. Wt: 197.14 g/mol
InChI Key: BREUDQWKOJKJDF-UHFFFAOYSA-N
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Description

2-(3-Hydroxy-4-methoxypyridin-2-yl)-2-oxoacetic acid is a heterocyclic organic compound that features a pyridine ring substituted with hydroxy and methoxy groups, as well as an oxoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Hydroxy-4-methoxypyridin-2-yl)-2-oxoacetic acid typically involves the reaction of 3-hydroxy-4-methoxypyridine with oxalyl chloride to form the corresponding acyl chloride, which is then hydrolyzed to yield the target compound. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the reactions are typically carried out at low temperatures to prevent decomposition of the intermediates.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, may be employed to minimize the environmental impact of the production process.

Types of Reactions:

    Oxidation: The hydroxy group in the pyridine ring can undergo oxidation to form a ketone or aldehyde.

    Reduction: The oxoacetic acid moiety can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-(3-Hydroxy-4-methoxypyridin-2-yl)-2-oxoacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, such as enzymes and receptors.

    Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxy-4-methoxypyridin-2-yl)-2-oxoacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and methoxy groups in the pyridine ring can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby modulating their activity. The oxoacetic acid moiety can also interact with metal ions in the active site, further influencing the enzyme’s function. These interactions can lead to changes in the enzyme’s conformation and activity, ultimately affecting the biological pathway in which the enzyme is involved.

Comparison with Similar Compounds

    3-Hydroxy-4-methoxypyridine: Lacks the oxoacetic acid moiety but shares the pyridine ring with hydroxy and methoxy groups.

    2-Oxoacetic acid: Lacks the pyridine ring but shares the oxoacetic acid moiety.

    4-Methoxypyridine-2-carboxylic acid: Contains a pyridine ring with a methoxy group and a carboxylic acid moiety.

Uniqueness: 2-(3-Hydroxy-4-methoxypyridin-2-yl)-2-oxoacetic acid is unique due to the presence of both the hydroxy and methoxy groups on the pyridine ring, as well as the oxoacetic acid moiety. This combination of functional groups allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C8H7NO5

Molecular Weight

197.14 g/mol

IUPAC Name

2-(3-hydroxy-4-methoxypyridin-2-yl)-2-oxoacetic acid

InChI

InChI=1S/C8H7NO5/c1-14-4-2-3-9-5(6(4)10)7(11)8(12)13/h2-3,10H,1H3,(H,12,13)

InChI Key

BREUDQWKOJKJDF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=C1)C(=O)C(=O)O)O

Origin of Product

United States

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